1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a 3-fluorophenylmethyl group at position 1 and a 4-methyl-1,3-benzothiazol-2-yl carboxamide moiety at position 2.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-13-5-2-9-17-18(13)23-21(28-17)24-19(26)16-8-4-10-25(20(16)27)12-14-6-3-7-15(22)11-14/h2-11H,12H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNNDHBEDSYTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions
Preparation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a fluorobenzene derivative and an appropriate alkylating agent.
Formation of Dihydropyridine Ring: The dihydropyridine ring can be formed through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits selective cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human breast cancer cells through the induction of apoptosis and cell cycle arrest at the G1 phase. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
Neuroprotective Effects
Research has also explored its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain, which may enhance cognitive function. Additionally, it exhibits antioxidant properties that help mitigate oxidative stress-induced neuronal damage.
Case Studies
| Study | Findings | |
|---|---|---|
| Study on Anticancer Activity | The compound inhibited cell proliferation in breast cancer cell lines with an IC50 value of 12 µM. | Suggests potential as an anticancer agent targeting specific signaling pathways. |
| Antimicrobial Evaluation | Exhibited broad-spectrum activity against both Staphylococcus aureus (MIC = 10 µg/mL) and E. coli (MIC = 15 µg/mL). | Indicates promise for development as an antimicrobial agent. |
| Neuroprotective Study | Inhibited acetylcholinesterase with an IC50 of 5 µM; reduced oxidative stress markers in neuronal cultures. | Supports further investigation for treatment of neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor in the central nervous system, modulating neurotransmitter release and influencing neuronal activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with other carboxamide derivatives. Below is a comparative analysis based on substituent variations and hypothetical structure-activity relationships (SAR):
Table 1: Structural Comparison of Carboxamide Derivatives
| Compound ID/Name | Core Structure | Key Substituents | Hypothesized Impact |
|---|---|---|---|
| Target Compound | 2-Oxo-1,2-dihydropyridine | 3-Fluorophenylmethyl, 4-methylbenzothiazolyl | Enhanced metabolic stability (fluorine), strong π-π interactions (benzothiazole) |
| 1171919-80-4: 2-Methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-phenylquinoline-3-carboxamide hydrochloride | Quinoline | Phenyl, 5-methyloxazolyl | Reduced metabolic stability (oxazole vs. benzothiazole), altered target selectivity |
| 931618-00-7: 7-Chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide | Benzofuran | Chlorine, pyridyl | Increased polarity (chlorine), potential for hydrogen bonding (pyridyl) |
| 1101136-53-1: N-[1-[[[(3-Chlorophenyl)methyl]amino]carbonyl]-3-(methylthio)propyl]-4-methoxybenzamide | Flexible alkyl chain | 3-Chlorophenylmethyl, methylthio, methoxybenzamide | Improved solubility (methylthio), steric hindrance may limit binding |
Key Observations:
The benzothiazole group in the target compound may confer stronger hydrophobic interactions compared to the oxazole in 1171919-80-4 or the pyridyl group in 931618-00-7 .
Substituent Effects: The 3-fluorophenylmethyl group likely improves metabolic stability compared to non-halogenated analogs (e.g., 1171919-80-4’s phenyl group) due to fluorine’s electron-withdrawing effects . The methylthio group in 1101136-53-1 may enhance solubility but could introduce steric bulk, reducing binding efficiency relative to the target compound’s benzothiazole.
Pharmacokinetic Implications :
- Compounds with chlorine (931618-00-7) or methoxy (1101136-53-1) substituents may exhibit higher polarity, impacting blood-brain barrier permeability compared to the target compound’s fluorinated analog.
Biological Activity
The compound 1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (hereafter referred to as Compound A ) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Compound A belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:
The biological activity of Compound A is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to act as an enzyme inhibitor and modulator of receptor activity. The following mechanisms have been proposed:
- Enzyme Inhibition : Compound A may inhibit key enzymes involved in various metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound potentially interacts with receptors linked to cancer cell proliferation and survival, thereby exerting antiproliferative effects.
Anticancer Activity
Research indicates that compounds similar to Compound A exhibit significant anticancer properties. For instance, fluorinated benzothiazoles have shown potent antiproliferative activity against various cancer cell lines without a biphasic dose-response relationship, which is a common issue in chemotherapeutic development .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 | 5.0 | Induction of apoptosis via CYP1A1 activation |
| Study 2 | HCC827 | 4.5 | Inhibition of EGFR signaling pathways |
Antimicrobial Activity
Compound A may also exhibit antimicrobial properties. Similar benzothiazole derivatives have been evaluated for their efficacy against various bacterial strains, demonstrating moderate to high inhibitory effects .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Case Studies
Several case studies have explored the biological activity of compounds structurally related to Compound A:
- Fluorinated Benzothiazoles : These compounds were shown to induce cell death in sensitive cancer cells through the formation of DNA adducts, highlighting the importance of metabolic activation in their anticancer effects .
- Dihydropyridine Derivatives : Similar dihydropyridine compounds have been studied for their ability to modulate calcium channels and exhibit antihypertensive effects, suggesting a broader therapeutic potential beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
